

Spectroscopic Profile of 2-(Trifluoromethyl)benzylsulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Trifluoromethylbenzylsulfonyl chloride

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This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Trifluoromethyl)benzylsulfonyl chloride (CAS No. 776-04-5), a key reagent in organic synthesis and drug discovery. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: 2-(Trifluoromethyl)benzenesulfonyl chloride
- Synonyms: o-(Trifluoromethyl)benzenesulfonyl chloride, 2-(Chlorosulfonyl)benzotrifluoride
- CAS Number: 776-04-5
- Molecular Formula: $C_7H_4ClF_3O_2S$
- Molecular Weight: 244.62 g/mol

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for 2-(Trifluoromethyl)benzylsulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While full experimental spectra are not publicly available, certificates of analysis for commercially available 2-(Trifluoromethyl)benzylsulfonyl chloride confirm that the ^1H NMR and LCMS data are consistent with its chemical structure[1]. The expected chemical shifts provided below are based on the analysis of structurally similar compounds.

Table 1: Predicted NMR Data for 2-(Trifluoromethyl)benzylsulfonyl Chloride

Nucleus	Predicted Chemical Shift (ppm)	Predicted Multiplicity
^1H	7.8 - 8.2	Multiplet
^{13}C	120 - 140	Multiple signals
~ 123 (q, $J \approx 272$ Hz)	Quartet (CF_3)	
^{19}F	-58 to -63	Singlet

Note: Predicted data is based on typical chemical shifts for ortho-substituted trifluoromethyl-benzenoid compounds and sulfonyl chlorides. Actual experimental values may vary.

Infrared (IR) Spectroscopy

A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[2] Key absorption bands are indicative of the functional groups present in the molecule.

Table 2: Key IR Absorption Bands for 2-(Trifluoromethyl)benzylsulfonyl Chloride

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Weak	Aromatic C-H Stretch
~1580, ~1480	Medium-Weak	Aromatic C=C Stretch
~1380	Strong	S=O Asymmetric Stretch
~1180	Strong	S=O Symmetric Stretch
1300 - 1100	Strong	C-F Stretch
~850	Strong	S-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry data indicates the molecular ion and characteristic fragmentation patterns.

Table 3: Mass Spectrometry Data for 2-(Trifluoromethyl)benzylsulfonyl Chloride

m/z	Interpretation
244	Molecular Ion [M] ⁺
209	[M - Cl] ⁺
145	[C ₇ H ₄ F ₃] ⁺
130	[C ₆ H ₄ SO ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

Procedure:

- **Sample Preparation:** Dissolve approximately 10-20 mg of 2-(Trifluoromethyl)benzylsulfonyl chloride in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm for ^1H NMR).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:**
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a standard pulse sequence with a 30° pulse width.
 - Set a relaxation delay of 1-2 seconds between scans.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Employ a proton-decoupled pulse sequence.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
 - Use a 45° pulse width and a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans to compensate for the lower natural abundance of ^{13}C .
- **^{19}F NMR Acquisition:**
 - Set the spectral width to cover the expected range for the trifluoromethyl group.
 - Use a suitable pulse sequence, often proton-decoupled.
 - Reference the spectrum to an external standard like CFCl_3 ($\delta = 0$ ppm).
- **Data Processing:** Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrumental interferences.
- Sample Application: Place a small drop of liquid 2-(Trifluoromethyl)benzylsulfonyl chloride directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

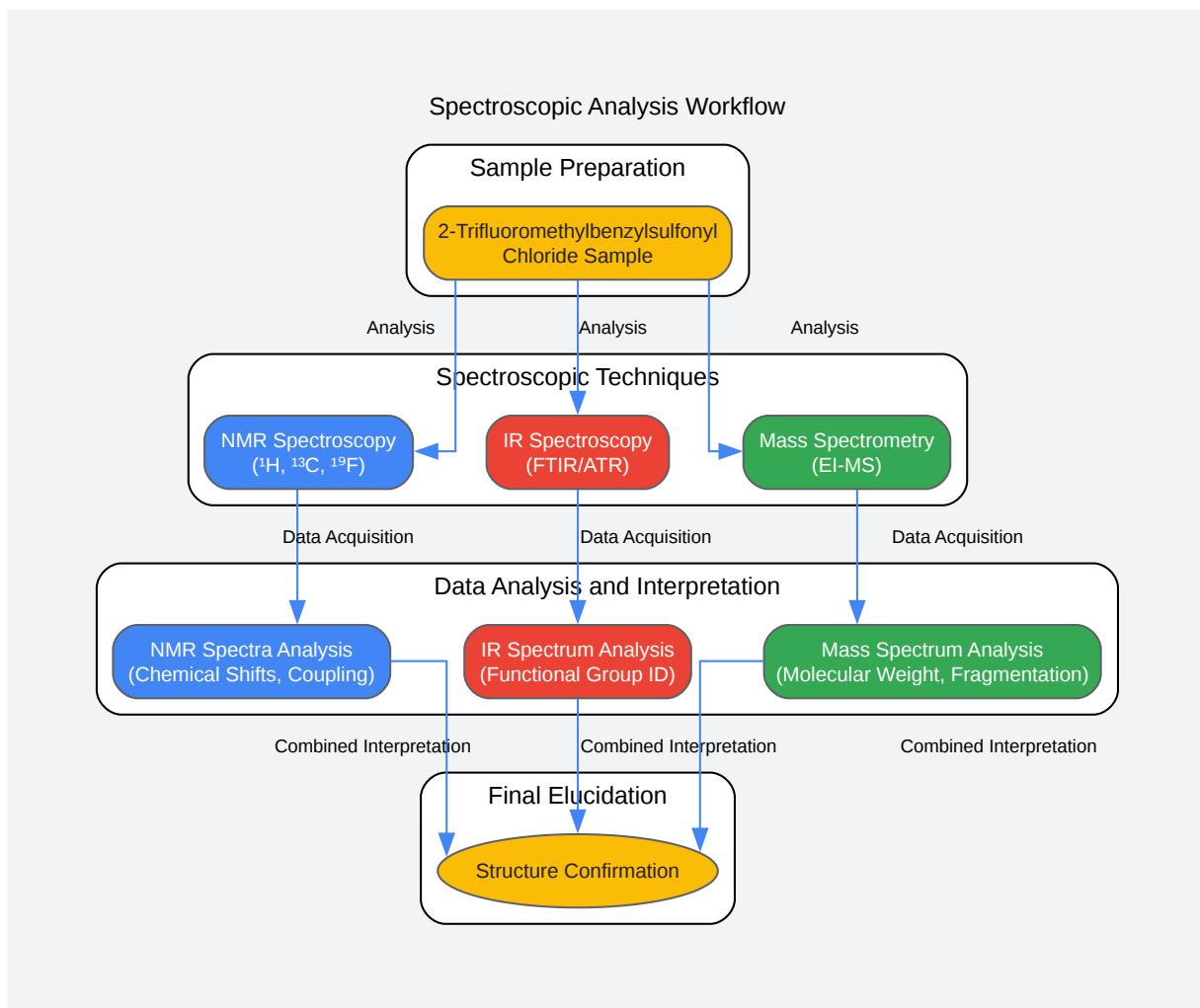
Procedure (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound like 2-(Trifluoromethyl)benzylsulfonyl chloride.



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Spectroscopic Analysis Workflow

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References

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